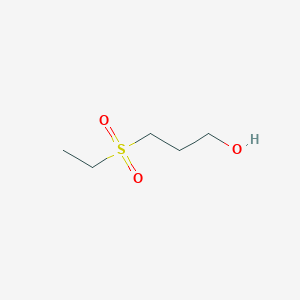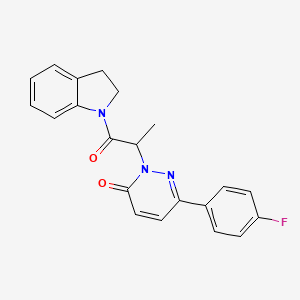
6-(4-fluorophenyl)-2-(1-(indolin-1-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-fluorophenyl)-2-(1-(indolin-1-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FIIN-3, and it has been studied extensively in recent years for its various properties.
科学的研究の応用
Cardioactive Agents
The pyridazinone moiety, especially 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone, is a crucial structural component of numerous cardio-active agents. These compounds, including imazodan, pimobendan, and levosimendan, have either been used clinically or tested in clinical trials for their cardiovascular effects. This highlights the potential of pyridazinone derivatives in developing new treatments for heart-related conditions (M. Imran & Abida, 2016).
Antimicrobial Activity
Indolyl-substituted furanones and pyridazinone derivatives have been synthesized and evaluated for their antimicrobial activities. These studies demonstrate the capacity of such compounds to act against a range of bacterial and fungal pathogens, suggesting their utility in addressing antibiotic resistance and developing new antimicrobial agents (Wael S. I. Abou-Elmagd et al., 2015).
Anti-Inflammatory and Analgesic Activities
Research into pyridazinone derivatives has also uncovered their potential as anti-inflammatory and analgesic agents. These compounds have been tested in vivo for their effectiveness in reducing pain and inflammation, demonstrating significant activity with minimal gastrointestinal toxicity associated with non-steroidal anti-inflammatory drugs (NSAIDs). This suggests their potential as safer alternatives for pain and inflammation management (M. Goekce et al., 2009).
Anticancer Properties
Pyridazinone derivatives have been synthesized and assessed for their anticancer activities, showing promise in inhibiting the viability of various human cancer cell lines. This research indicates the potential of pyridazinone-based compounds in cancer therapy, particularly through mechanisms involving antiangiogenic and antioxidant activities (V. T. Kamble et al., 2015).
Optical Properties and Fluorescence Applications
The synthesis of polyheterocyclic compounds, including indolizino[3,2-c]quinolines, showcases the optical properties of these molecules. Their fluorescence makes them suitable for various biomedical applications, such as fluorescent probes in aqueous systems. This aspect underscores the versatility of pyridazinone derivatives in scientific research beyond therapeutic uses (Sujin Park et al., 2015).
作用機序
Target of Action
It is known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may interact with a variety of targets, depending on the specific derivative and its functional groups.
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors , which could suggest a similar mode of action for this compound. The presence of the fluorophenyl and pyridazinone groups may also influence the compound’s interaction with its targets.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level
特性
IUPAC Name |
2-[1-(2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]-6-(4-fluorophenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2/c1-14(21(27)24-13-12-16-4-2-3-5-19(16)24)25-20(26)11-10-18(23-25)15-6-8-17(22)9-7-15/h2-11,14H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWLAFAZGNYMKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=CC=CC=C21)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2988344.png)
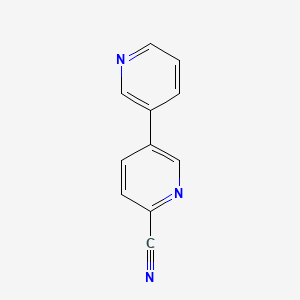
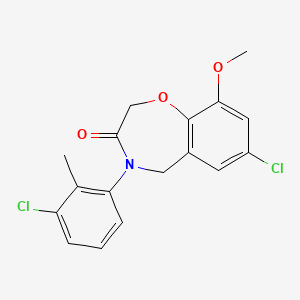
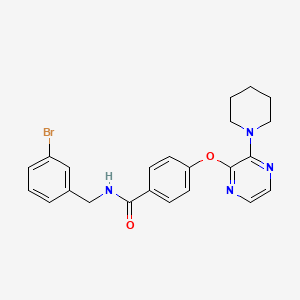
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B2988348.png)

![4-(2-chloro-4-fluorobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2988352.png)
![N-(3-chloro-4-methoxyphenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2988355.png)
![N'-(4-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide](/img/structure/B2988359.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)methanesulfonamide](/img/structure/B2988361.png)
![5-ethoxy-3-(2-ethoxyethyl)-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2988362.png)

